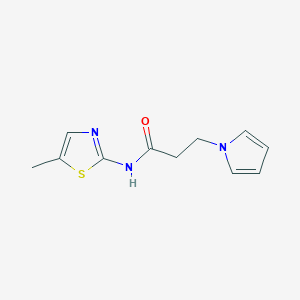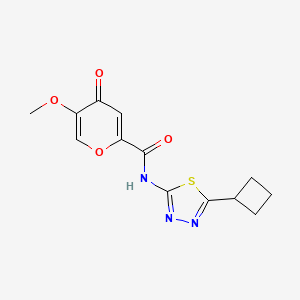![molecular formula C17H12N2O3S B1188184 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B1188184.png)
2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[2,1-b]benzothiazole family, known for their remarkable pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves a multi-component reaction. One common method includes the cyclo-condensation of β-ketoester, substituted aromatic aldehydes, and 2-aminobenzothiazole under solvent-free conditions. This reaction is often catalyzed by l-proline, which offers advantages such as short reaction time, no side products, and easy work-up .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using environmentally benign protocols. For instance, the reaction can be carried out in a micellar medium using DBU and CPB as catalysts. This method is not only efficient but also sustainable, as it avoids the use of hazardous solvents and reduces reaction time .
化学反応の分析
Types of Reactions
2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimido[2,1-b]benzothiazole derivatives, which exhibit enhanced biological activities .
科学的研究の応用
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits significant antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating cancer and chronic microbial diseases.
Industry: Used in the development of new materials with unique optical and electronic properties
作用機序
The mechanism of action of 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and receptors involved in cell proliferation and microbial growth. For instance, it can inhibit DNA gyrase and dihydrofolate reductase, leading to the disruption of DNA replication and cell division .
類似化合物との比較
Similar Compounds
4H-pyrimido[2,1-b]benzothiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-benzothiadiazine-1,1-dioxide: Another class of compounds with similar pharmacological properties but different structural features.
Uniqueness
What sets 2-hydroxy-8-methoxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one apart is its unique combination of functional groups, which confer enhanced biological activities and make it a versatile compound for various applications .
特性
分子式 |
C17H12N2O3S |
|---|---|
分子量 |
324.4g/mol |
IUPAC名 |
2-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-22-11-7-8-12-13(9-11)23-17-18-15(20)14(16(21)19(12)17)10-5-3-2-4-6-10/h2-9,20H,1H3 |
InChIキー |
KMYKNLACIDADFA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C(=O)C(=C(N=C3S2)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-imidazol-1-yl)ethyl]-3-naphthalen-1-ylurea](/img/structure/B1188101.png)

![(2S)-N-[3-(2-Morpholin-4-ylethoxy)phenyl]-2-phenyl-2-(tetrazol-1-yl)acetamide](/img/new.no-structure.jpg)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B1188110.png)

